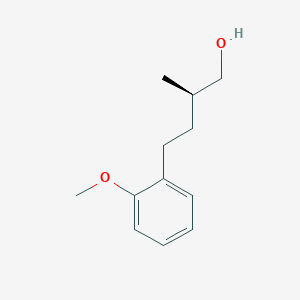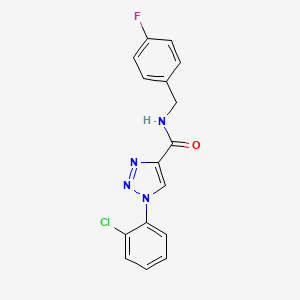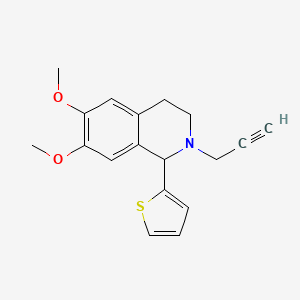
6,7-Dimethoxy-2-prop-2-ynyl-1-thiophen-2-yl-3,4-dihydro-1H-isoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “6,7-Dimethoxy-2-prop-2-ynyl-1-thiophen-2-yl-3,4-dihydro-1H-isoquinoline” is a complex organic molecule that contains several functional groups and structural features. It has an isoquinoline backbone, which is a type of heterocyclic compound . The isoquinoline ring system is found in many natural products and pharmaceuticals . This compound also contains a thiophen ring, which is a five-membered aromatic ring with one sulfur atom . The presence of methoxy groups (-OCH3) and a prop-2-ynyl group (a type of alkyne) further adds to the complexity of this molecule.
Synthesis Analysis
The synthesis of such a complex molecule would likely involve multiple steps, starting from simpler building blocks. The exact synthetic route would depend on the specific reactivity of the starting materials and the desired configuration of the final product. Unfortunately, without more specific information, it’s difficult to propose a detailed synthetic route .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Key features to consider would include the planarity of the aromatic rings, the hybridization of the carbon atoms, and the presence of any chiral centers that could give rise to different stereoisomers .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the alkyne group could undergo addition reactions, and the aromatic rings could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups could affect its solubility in different solvents, and the conjugated system of pi electrons could influence its UV/Vis absorption spectrum .Aplicaciones Científicas De Investigación
Local Anesthetic Activity and Toxicity Evaluation
A comprehensive study on 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines, derivatives closely related to the compound of interest, demonstrated significant local anesthetic properties. This research highlighted a one-step synthesis method and evaluated the acute toxicity and structure-toxicity relationship. In vitro and in vivo tests confirmed the high local anesthetic activity of these compounds, surpassing lidocaine in efficacy. This suggests potential for developing new anesthetic agents with optimized safety profiles (Azamatov et al., 2023).
Chemical Synthesis and Structural Elucidation
Research on the synthesis and structural analysis of dimethoxy-substituted dihydroisoquinolines, including partial O-demethylation, offers insights into their chemical behavior and potential applications in drug development. These studies lay the groundwork for understanding the compound's chemical properties and reactivity, crucial for its application in medicinal chemistry (Brossi & Teitel, 1970).
Anticonvulsant Properties
Investigations into the anticonvulsant effects of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives reveal promising outcomes. These studies, part of ongoing efforts to identify novel epilepsy treatments, highlight the compound's potential in reducing seizure frequencies, offering a new avenue for therapeutic intervention (Gitto et al., 2010).
Novel Heterocyclic Ring Systems
The unexpected formation of new heterocyclic ring systems from aminoisoquinoline derivatives, including the compound , underlines the complex chemistry of these molecules. This discovery not only expands the understanding of isoquinoline chemistry but also opens up new possibilities for creating compounds with unique biological activities (Miller et al., 1996).
Antiglial Activity
A study focusing on tetrahydroisoquinoline (THI) analogs, closely related to the compound of interest, showed significant antiglioma activity. This research underscores the potential of such compounds in treating glioma, a type of brain cancer, highlighting the compound's relevance in oncology (Patil et al., 2010).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
6,7-dimethoxy-2-prop-2-ynyl-1-thiophen-2-yl-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2S/c1-4-8-19-9-7-13-11-15(20-2)16(21-3)12-14(13)18(19)17-6-5-10-22-17/h1,5-6,10-12,18H,7-9H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFOOEZWWAWQFFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(N(CCC2=C1)CC#C)C3=CC=CS3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-4-((2-(benzo[d]thiazol-2-yl)hydrazono)methyl)phenol](/img/structure/B2460385.png)
![8-(3-((2,4-dimethoxyphenyl)amino)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2460386.png)
![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 1-methylsulfonylpiperidine-4-carboxylate](/img/structure/B2460389.png)
![5-[(4-Cyanophenoxy)methyl]-2-furoic acid](/img/structure/B2460390.png)
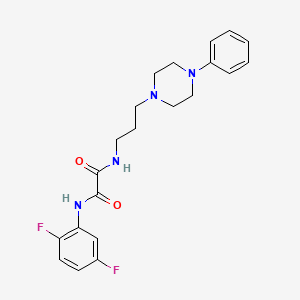
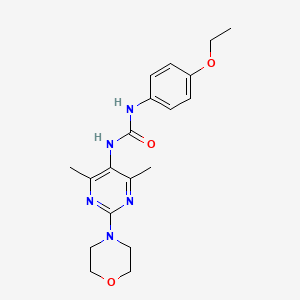
![1-[4-(Furan-2-carbonyl)piperazin-1-yl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butan-1-one](/img/structure/B2460395.png)
![3'-(4-Methoxyphenyl)-1-[(2-methylphenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone](/img/structure/B2460397.png)

![N-benzyl-2-[(4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2460399.png)

![2-chloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]pyridine-3-carboxamide](/img/structure/B2460402.png)
